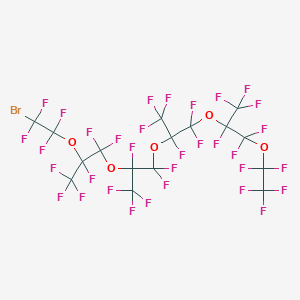

1-Bromo-1,1,2,2,4,5,5,7,8,8,10,11,11,13,14,14,16,16,17,17,17-henicosafluoro-4,7,10,13-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaheptadecane

Description

This compound (CAS 1482416-52-3) is a highly fluorinated, brominated polyether with a heptadecane backbone. Its structure features 21 fluorine atoms, one bromine atom, five ether oxygen atoms (forming a pentaoxa chain), and four trifluoromethyl (-CF₃) groups. The combination of extensive fluorination, bromine substitution, and ether linkages distinguishes it from simpler halogenated alkanes. It is commercially available for laboratory use, as noted in the TCI Chemicals catalog .

Key structural attributes:

- Backbone: 17-carbon chain (heptadecane).

- Substituents: 21 fluorine atoms (henicosafluoro), 1 bromine atom, and 4 trifluoromethyl groups.

- Functional groups: Five ether linkages (-O-) at positions 3,6,9,12,13.

Properties

IUPAC Name |

2-[2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy]-1,1,2,3,3,3-hexafluoropropoxy]-1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16BrF33O5/c17-5(22,23)15(47,48)54-3(20,8(30,31)32)13(43,44)52-1(18,6(24,25)26)11(39,40)51-2(19,7(27,28)29)12(41,42)53-4(21,9(33,34)35)14(45,46)55-16(49,50)10(36,37)38 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXWUAHPDZRLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(F)F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16BrF33O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896491 | |

| Record name | 1-Bromo-1,1,2,2,4,5,5,7,8,8,10,11,11,13,14,14,16,16,17,17,17-henicosafluoro-4,7,10,13-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

979.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482416-52-3 | |

| Record name | 1-Bromo-1,1,2,2,4,5,5,7,8,8,10,11,11,13,14,14,16,16,17,17,17-henicosafluoro-4,7,10,13-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromo-1,1,2,2,4,5,5,7,8,8,10,11,11,13,14,14,16,16,17,17,17-henicosafluoro-4,7,10,13-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaheptadecane (CAS Number: 1482416-52-3) is a highly fluorinated compound with significant potential in various biological applications. Its unique structure and properties make it an interesting candidate for research in medicinal chemistry and materials science.

- Molecular Formula : C16BrF33O5

- Molecular Weight : 979.02 g/mol

- Purity : ≥94% (by GC)

- Appearance : Clear liquid

- Specific Gravity : 1.87

The biological activity of fluorinated compounds often arises from their ability to interact with biological membranes and proteins due to their unique physicochemical properties. The presence of bromine and trifluoromethyl groups enhances lipophilicity and can influence the binding affinity to various biological targets.

Antimicrobial Activity

Fluorinated compounds have been reported to exhibit antimicrobial properties. Studies suggest that the incorporation of fluorine can enhance the potency of certain antibiotics by increasing their membrane permeability and stability against enzymatic degradation.

Anticancer Potential

Research indicates that fluorinated compounds can interfere with cancer cell proliferation. For instance:

- A study demonstrated that similar fluorinated derivatives showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- The potential for 1-bromo derivatives to act as anticancer agents is being explored due to their structural similarities with known chemotherapeutic agents.

Case Studies

- Cytotoxicity Assessment :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

HFT is characterized by:

- Chemical Formula : CBrFO

- Molecular Weight : Approximately 1000 g/mol

- Physical State : Typically appears as a colorless liquid or solid depending on the temperature.

- Stability : Exhibits high thermal and chemical stability due to the presence of fluorine atoms.

Advanced Materials

HFT is utilized in the development of advanced materials due to its exceptional chemical stability and resistance to degradation. Its applications include:

- Coatings : Used in creating protective coatings for electronics and other sensitive materials that require resistance to harsh chemicals and environmental conditions.

- Surface Treatments : Employed in surface modification processes that enhance the hydrophobicity and oleophobicity of materials.

Pharmaceutical Development

HFT has potential applications in drug design and development:

- Drug Delivery Systems : Its unique structure allows for the formulation of drug delivery systems that can improve bioavailability and target specific tissues.

- Anticancer Research : Studies have indicated that fluorinated compounds can exhibit enhanced biological activity against certain cancer cell lines. HFT's properties may contribute to the design of new anticancer agents .

Environmental Science

The compound is being investigated for its role in environmental applications:

- Fluorinated Surfactants : HFT can be used as a surfactant in environmental cleanup processes due to its ability to interact with both organic and inorganic pollutants.

- Stability in Natural Waters : Research indicates that HFT remains stable under various environmental conditions which makes it suitable for studies involving long-term ecological impacts .

Case Study 1: Coating Applications

A study conducted by Chem-Impex highlighted the effectiveness of HFT-based coatings in protecting electronic components from corrosion and wear. The research demonstrated that components treated with HFT coatings exhibited a significantly longer lifespan compared to untreated counterparts.

Case Study 2: Drug Delivery Mechanisms

In a recent publication by VWR International , researchers explored the use of HFT in formulating nanoparticles for targeted drug delivery. The findings suggested that HFT-modified nanoparticles showed improved cellular uptake and reduced side effects compared to traditional delivery systems.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Trifluoromethyl groups increase steric bulk and electronic withdrawal, influencing reactivity in substitution or coupling reactions.

Physical Properties

Table 2: Physical Property Comparison

Key Observations :

- The target compound’s longer chain and multiple substituents result in higher molecular weight and boiling point compared to shorter-chain analogs.

- Ether oxygens may slightly increase water solubility relative to fully fluorinated alkanes, though hydrophobicity remains dominant due to fluorine content.

Chemical Reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.